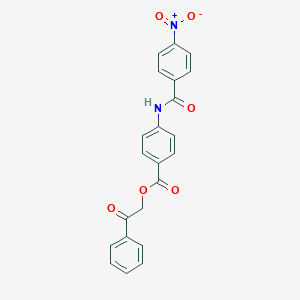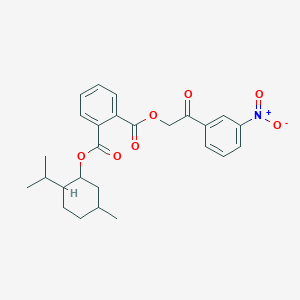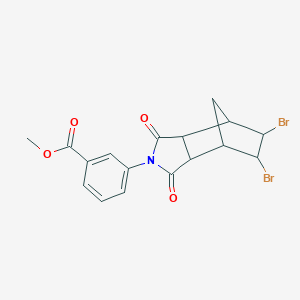
Ethyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, a 4-methylphenyl group, and a 1,3-dioxoisoindoline moiety
Preparation Methods
The synthesis of Ethyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Industrial production methods may involve the use of metal-free synthetic routes to minimize costs and environmental impact .
Chemical Reactions Analysis
Ethyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to various substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Ethyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other similar compounds, such as:
1-(4-methylphenyl)-2-(methylamino)pentan-1-one: This compound shares a similar phenyl group but differs in its functional groups and overall structure.
Ethyl benzoate: Both compounds contain an ethyl ester group, but Ethyl benzoate lacks the isoindoline moiety.
1-(4-fluorophenyl)-2-(methylamino)pentan-1-one: This compound is structurally similar but contains a fluorine atom instead of a methyl group.
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
ethyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-3-23-18(22)12-6-9-14-15(10-12)17(21)19(16(14)20)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3 |
InChI Key |
GJAVORUOCULPFE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-({4-nitrobenzoyl}amino)benzoate](/img/structure/B340241.png)

![Isopropyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B340244.png)
![2-{3-Nitrophenyl}-2-oxoethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B340245.png)





![2-(4-Methylphenyl)-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B340257.png)



![6-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B340267.png)
